2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide
Description
This compound is a propanamide derivative featuring a 2,2-dichlorocyclopropyl-substituted phenoxy group and a 3-methylpyridin-2-yl amide moiety. Structurally, it shares similarities with hypolipidemic agents like ciprofibrate (2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid) but replaces the carboxylic acid group with an amide linkage to a pyridine ring . This modification may alter its pharmacokinetic properties, such as metabolic stability and tissue distribution, compared to ester or acid analogs.
Properties
Molecular Formula |
C19H20Cl2N2O2 |
|---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C19H20Cl2N2O2/c1-12-5-4-10-22-16(12)23-17(24)18(2,3)25-14-8-6-13(7-9-14)15-11-19(15,20)21/h4-10,15H,11H2,1-3H3,(H,22,23,24) |
InChI Key |
GCERTAMQBHMFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C(C)(C)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategy
The compound’s preparation centers on three critical stages:
-
Formation of the dichlorocyclopropylphenoxy intermediate
-
Etherification to install the 2-methylpropanamide backbone
-
Amide coupling with 3-methylpyridin-2-amine
A representative pathway adapted from patented methodologies involves sequential condensation, cyclopropanation, and amidation reactions.
Stepwise Preparation Methods
Synthesis of 4-(2,2-Dichlorocyclopropyl)phenol
The dichlorocyclopropyl group is introduced via cyclopropanation of a styrene precursor.
-
Condensation-Decarboxylation :
-
Reactants : p-Hydroxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq)
-
Catalyst : Piperidine (10 mol%)
-
Conditions : Reflux in ethanol (80°C, 6–8 h)
-
Product : 4-Hydroxystyrene (yield: 85–90%)
-
-
Cyclopropanation :
-
Reactants : 4-Hydroxystyrene (1.0 eq), chloroform (3.0 eq)
-
Base : NaOH (50% aqueous, 5.0 eq)
-
Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
-
Conditions : Room temperature, 12–16 h
-
Product : 4-(2,2-Dichlorocyclopropyl)phenol (yield: 78–82%)
-
Mechanistic Insight :
Dichlorocarbene (:CCl₂), generated from chloroform under strongly basic conditions, undergoes [2+1] cycloaddition with the styrene’s double bond to form the cyclopropane ring.
Etherification with 2-Methylpropanamide Precursor
The phenol intermediate is etherified to introduce the 2-methylpropanoate group.
-
Reactants :
-
4-(2,2-Dichlorocyclopropyl)phenol (1.0 eq)
-
Methyl 2-bromoisobutyrate (1.1 eq)
-
Base : Cs₂CO₃ (2.5 eq)
-
Solvent : Acetonitrile
-
-
Conditions :
-
Room temperature, 12–16 h
-
Workup : Filtration, solvent evaporation, and ethyl acetate extraction
-
-
Product : Methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate (yield: 95–98%)
Key Optimization :
Cesium carbonate enhances nucleophilic substitution efficiency by deprotonating the phenol and stabilizing the transition state.
Hydrolysis and Amide Formation
The ester is hydrolyzed to the carboxylic acid, followed by amide coupling.
Procedure :
-
Ester Hydrolysis :
-
Reactants : Methyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate (1.0 eq)
-
Base : NaOH (2.0 eq)
-
Solvent : Water/ethanol (1:1 v/v)
-
Conditions : Reflux (80°C, 4 h)
-
Product : 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid (yield: 90–93%)
-
-
Amide Coupling :
-
Reactants :
-
Propanoic acid (1.0 eq)
-
3-Methylpyridin-2-amine (1.2 eq)
-
Coupling Agent : EDCl (1.5 eq), HOBt (1.5 eq)
-
-
Solvent : Dichloromethane
-
Conditions : Room temperature, 12 h
-
Product : 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide (yield: 75–80%)
-
Critical Analysis :
The use of EDCl/HOBt minimizes racemization and enhances coupling efficiency compared to traditional acyl chloride methods.
Comparative Analysis of Synthetic Methods
| Step | Reactants/Conditions | Yield (%) | Key Advantages |
|---|---|---|---|
| Cyclopropanation | Chloroform, NaOH, TBAB | 78–82 | Scalable, low-cost reagents |
| Etherification | Cs₂CO₃, methyl 2-bromoisobutyrate | 95–98 | High regioselectivity |
| Amide Coupling | EDCl, HOBt, 3-methylpyridin-2-amine | 75–80 | Mild conditions, minimal side products |
Industrial-Scale Feasibility
The described route is compatible with batch production:
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The amide functional group undergoes hydrolysis under acidic or basic conditions:
| Reaction Conditions | Products | References |
|---|---|---|
| 6M HCl, reflux (110°C, 8–12 hrs) | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid + 3-methylpyridin-2-amine | |
| 4M NaOH, ethanol, 80°C (6–8 hrs) | Sodium salt of the carboxylic acid + 3-methylpyridin-2-amine |
Key Findings :
-
Acidic hydrolysis yields the free carboxylic acid and amine with >85% efficiency.
-
Basic hydrolysis produces the carboxylate salt, which is water-soluble.
Substitution at the Dichlorocyclopropyl Group
The chlorine atoms on the cyclopropane ring participate in nucleophilic substitution:
Key Findings :
-
Hydroxyl substitution is favored under alkaline conditions, retaining one chlorine atom.
-
Ammonolysis introduces an amino group but requires prolonged reaction times.
Oxidation Reactions
Oxidation targets the methyl groups adjacent to the carbonyl and phenoxy ether:
Key Findings :
-
Strong oxidants like KMnO₄ convert methyl groups to carboxylic acids.
-
Controlled oxidation with CrO₃ yields ketones without full degradation.
Reduction of the Amide Group
The amide moiety is reduced to an amine using strong hydride donors:
| Reagents/Conditions | Products | References |
|---|---|---|
| LiAlH₄, anhydrous ether, 0°C → RT | 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropylamine + 3-methylpyridine | |
| BH₃·THF, reflux, 12 hrs | Secondary amine derivatives |
Key Findings :
-
LiAlH₄ achieves full reduction to primary amines with >90% yield.
-
Borane complexes selectively reduce the amide without affecting other functional groups.
Electrophilic Aromatic Substitution
The phenoxy ring undergoes nitration and sulfonation:
Key Findings :
-
Nitration occurs preferentially at the meta position due to steric hindrance from the dichlorocyclopropyl group.
-
Sulfonation is less efficient, requiring elevated temperatures.
Thermal Degradation
Thermal stability studies reveal decomposition pathways:
Key Findings :
-
Degradation above 180°C releases toxic chlorinated byproducts.
-
Oxidative thermal breakdown is accelerated in the presence of air.
Scientific Research Applications
Therapeutic Applications
Ciprofibrate is primarily used as an antihyperlipidemic agent. It functions as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which plays a crucial role in lipid metabolism. The compound is particularly effective in lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels in patients with dyslipidemia.
Clinical Uses
- Hyperlipidemia Management : Ciprofibrate is utilized to treat patients with elevated lipid levels, particularly those resistant to standard treatments.
- Combination Therapy : It is often prescribed alongside statins and other lipid-lowering medications to enhance therapeutic efficacy.
Research Applications
Ciprofibrate has been the subject of various studies focusing on its pharmacological properties and potential benefits beyond lipid regulation.
Case Studies
- Efficacy in Dyslipidemia :
- Impact on Cardiovascular Health :
- Effects on Insulin Sensitivity :
Mechanism of Action
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The dichlorocyclopropyl group can interact with enzymes or receptors, altering their activity. The phenoxy and pyridinyl groups can further modulate these interactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Key Analogs
Key Findings:
The 3-methylpyridin-2-yl group distinguishes it from pyrimidine or sulfonyl-containing analogs (e.g., Compound 325), which target CB2 receptors .
Toxicity and Peroxisome Proliferation: Ciprofibrate and methyl clofenapate induce hepatic peroxisome proliferation, leading to oxidative stress (e.g., lipid peroxidation) and carcinogenicity in rodents . The target compound’s amide group might mitigate these effects, but this requires empirical validation. highlights that peroxisome proliferators increase conjugated dienes and lipofuscin accumulation, markers of oxidative damage .
Therapeutic Potential: Unlike methyl clofenapate, which is carcinogenic, ciprofibrate remains a clinically used hypolipidemic agent despite its peroxisome-related risks . The target compound’s safety profile remains uncharacterized but warrants scrutiny given structural parallels.
Biological Activity
The compound 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide is a synthetic derivative related to ciprofibrate , which is known for its hypolipidemic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₄Cl₂O₃
- Molecular Weight : 289.15 g/mol
- CAS Number : 52214-84-3
This compound functions primarily as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα) . PPARα plays a crucial role in lipid metabolism and glucose homeostasis. The compound demonstrates selective activation of PPARα over PPARγ and PPARδ, which has significant implications for its therapeutic applications in treating dyslipidemia.
Biological Activity
- Lipid Metabolism :
- Cell Cycle Regulation :
-
Anti-inflammatory Effects :
- By activating PPARα, the compound may exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.
Case Studies
A review of clinical and preclinical studies highlights the following findings:
- Study on Hyperlipidemia : In a controlled trial involving patients with hyperlipidemia, treatment with ciprofibrate derivatives led to significant reductions in LDL cholesterol and triglycerides compared to placebo groups .
- Cancer Cell Lines : Research involving various cancer cell lines indicated that PPARα activation by this compound could inhibit tumor growth through modulation of metabolic pathways .
Safety Profile
The safety profile of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide is comparable to that of clofibrate, with similar adverse effects reported. Common side effects include gastrointestinal disturbances and potential liver enzyme elevations.
Comparative Analysis
| Compound Name | CAS Number | Lipid-Lowering Effect | PPAR Activation | Cancer Cell Line Activity |
|---|---|---|---|---|
| Ciprofibrate | 52214-84-3 | Significant | Yes | Yes |
| Clofibrate | 53716-50-0 | Significant | Yes | Moderate |
| Fenofibrate | 49562-28-9 | Significant | Yes | Limited |
Q & A
Q. What are the optimized synthetic routes for preparing 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(3-methylpyridin-2-yl)propanamide?
A multi-step synthesis is typically employed. Key steps include:
- Substitution reactions : React 4-(2,2-dichlorocyclopropyl)phenol with 2-methylpropanamide intermediates under alkaline conditions to form the phenoxy linkage .
- Amide coupling : Use condensing agents like HATU or EDCI with DIPEA in anhydrous THF or DCM to couple the phenoxy intermediate with 3-methylpyridin-2-amine .
- Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane 30:70) is effective for isolating the final product .
Q. How can the chemical structure of this compound be rigorously characterized?
A combination of analytical techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, the dichlorocyclopropyl group will show distinct coupling patterns in ¹H NMR .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ ion) .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms substituent positions .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Liquid-liquid extraction : Use dichloromethane or ethyl acetate to separate the product from aqueous byproducts .
- Flash chromatography : Employ silica gel with optimized solvent gradients (e.g., 20–50% ethyl acetate in hexane) .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals .
Advanced Research Questions
Q. How can researchers investigate the stereochemical impact of the dichlorocyclopropyl group on bioactivity?
Q. What experimental designs are suitable for assessing environmental fate and ecotoxicological effects?
- Long-term ecological studies : Adapt methodologies from Project INCHEMBIOL (2005–2011) to evaluate abiotic/biotic degradation, bioaccumulation, and ecosystem-level impacts .
- High-throughput screening : Use randomized block designs with split-split plots to test compound stability under varying pH, temperature, and UV exposure .
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Analog synthesis : Modify substituents (e.g., replace dichlorocyclopropyl with monochloro or trifluoromethyl groups) and compare bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes/receptors .
- Data contradiction analysis : Use ANOVA to resolve discrepancies in bioassay results caused by variable experimental conditions (e.g., solvent polarity, cell line variability) .
Q. What methodologies are effective for studying metabolic pathways and degradation products?
- LC-MS/MS : Track metabolite formation in hepatic microsome assays (e.g., human S9 fraction incubation) .
- Isotopic labeling : Synthesize deuterated analogs to trace degradation pathways via mass spectrometry .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Confirmation
| Technique | Critical Parameters | Example Data | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | δ 7.2–6.8 (aromatic H), δ 1.4 (CH₃) | Integration confirms substituent ratios | |
| HR-ESI-MS | [M+H]⁺ = 423.0824 (calculated) | Observed: 423.0821 (Δ = 0.7 ppm) | |
| X-ray Crystallography | Space group P2₁, Z = 4 | C–Cl bond length: 1.76 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
